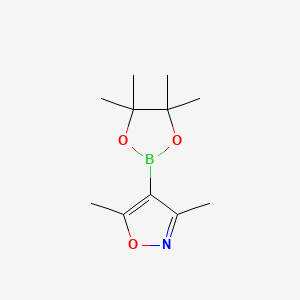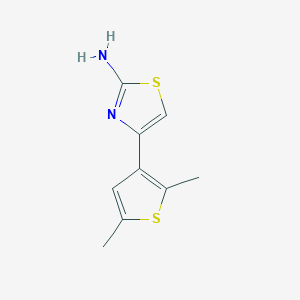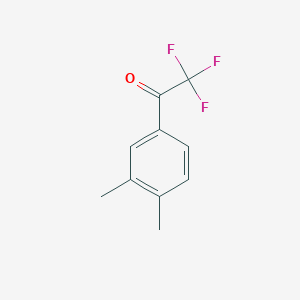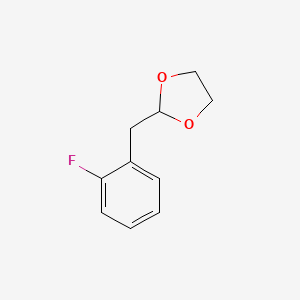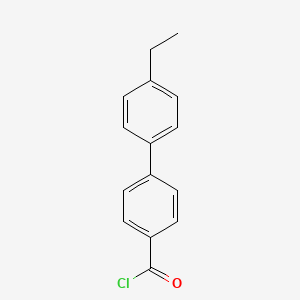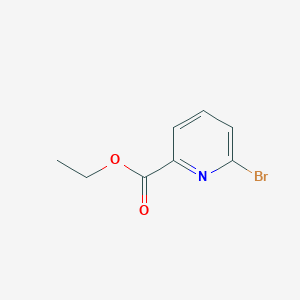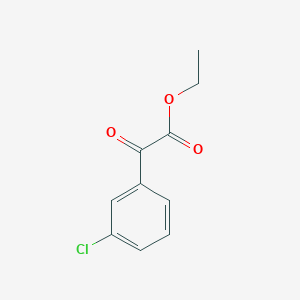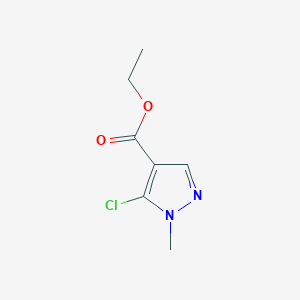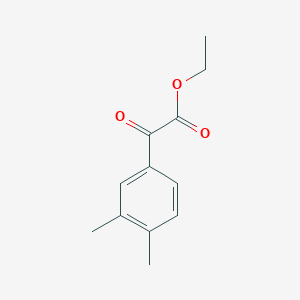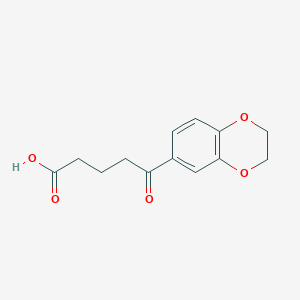
3-氟-5-碘苯胺
描述
3-Fluoro-5-iodoaniline is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-5-iodoaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-5-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-氟-5-碘苯胺是重要的有机合成原料和中间体 . 它可用于合成各种复杂的有机分子,促进新型化学化合物的开发 .
制药
该化合物在制药行业发挥着重要作用 . 它可用于合成各种药物,促进新药的开发 .
农用化学品
3-氟-5-碘苯胺也用于农用化学品行业 . 它可用于生产各种农用化学品,如杀虫剂和化肥 .
染料领域
在染料行业,3-氟-5-碘苯胺被用作关键成分 . 它可用于生产各种染料,促进纺织品和其他材料的着色 .
氟化喹啉
3-氟-5-碘苯胺可用于合成氟化喹啉 . 这些化合物具有广泛的应用,包括抗菌、抗肿瘤和抗病毒活性 .
材料科学
作用机制
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that anilines can undergo various reactions, such as nucleophilic substitution . The presence of fluorine and iodine atoms on the aniline ring may influence its reactivity and interaction with its targets.
Biochemical Pathways
Anilines are often involved in reactions such as the suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of fluorine and iodine atoms could potentially affect these properties, influencing the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-iodoaniline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets .
生化分析
Biochemical Properties
3-Fluoro-5-iodoaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where the fluorine and iodine atoms are key functional groups. Additionally, 3-Fluoro-5-iodoaniline can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 3-Fluoro-5-iodoaniline on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluoro-5-iodoaniline has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-iodoaniline exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-Fluoro-5-iodoaniline can inhibit enzymes involved in DNA synthesis, leading to changes in gene expression and cell cycle progression. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-iodoaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-5-iodoaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to 3-Fluoro-5-iodoaniline in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-iodoaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of 3-Fluoro-5-iodoaniline have been associated with oxidative stress, DNA damage, and apoptosis in animal models. These dose-dependent effects are crucial for determining the compound’s therapeutic window and potential adverse effects .
Metabolic Pathways
3-Fluoro-5-iodoaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes. Additionally, 3-Fluoro-5-iodoaniline can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-iodoaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Fluoro-5-iodoaniline can be transported into cells via active transport mechanisms, where it binds to intracellular proteins and is distributed to various organelles. This distribution pattern is essential for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-iodoaniline is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function. For example, 3-Fluoro-5-iodoaniline can localize to the nucleus and interact with DNA, leading to changes in gene expression and cell cycle progression .
属性
IUPAC Name |
3-fluoro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEPMXLKKDKDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374583 | |
| Record name | 3-fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660-49-1 | |
| Record name | 3-fluoro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


